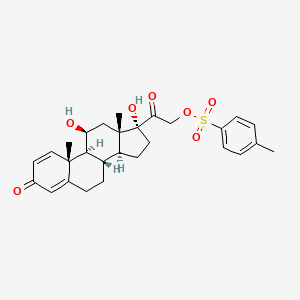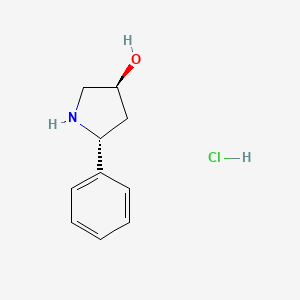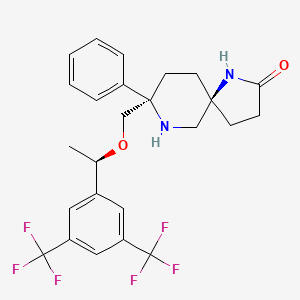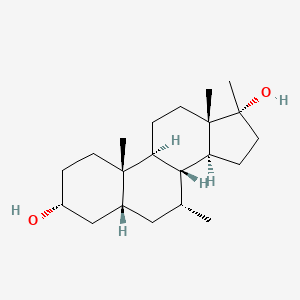
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is a synthetic steroid compound. It is derived from the naturally occurring steroid hormone, cortisol. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate typically involves multiple steps. One common method starts with the acetylation of 11beta,17alpha,21-trihydroxy-pregna-1,4-diene-3,20-dione (hydrocortisone) at the 21-hydroxyl group using p-toluenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different biological activities and applications .
Applications De Recherche Scientifique
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Employed in studies of steroid hormone function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Hydrocortisone: A naturally occurring steroid hormone with a broader range of physiological effects.
Uniqueness
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is unique due to its specific chemical modifications, which enhance its stability and potency compared to other similar compounds. The presence of the p-toluenesulfonate group also allows for further chemical modifications, making it a versatile intermediate in steroid synthesis .
Propriétés
Formule moléculaire |
C28H34O7S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H34O7S/c1-17-4-7-20(8-5-17)36(33,34)35-16-24(31)28(32)13-11-22-21-9-6-18-14-19(29)10-12-26(18,2)25(21)23(30)15-27(22,28)3/h4-5,7-8,10,12,14,21-23,25,30,32H,6,9,11,13,15-16H2,1-3H3/t21-,22-,23-,25+,26-,27-,28-/m0/s1 |
Clé InChI |
FSNQLTUPZVVUQE-BEQUJODCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)


![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

